molecular formula C10H14N2 B1637143 2-(4-Ethylphenyl)ethanimidamide

2-(4-Ethylphenyl)ethanimidamide

Cat. No.: B1637143
M. Wt: 162.23 g/mol
InChI Key: BCJLECYTCRZSFA-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)ethanimidamide is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to an acetamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)ethanimidamide typically involves the reaction of 4-ethylbenzylamine with acetonitrile under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired acetamidine compound. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the imine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the acetamidine group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Ethylphenyl)ethanimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-phenyl)-acetamidine: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-Isopropyl-phenyl)-acetamidine: Contains an isopropyl group instead of an ethyl group.

Uniqueness

2-(4-Ethylphenyl)ethanimidamide is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(4-ethylphenyl)ethanimidamide

InChI

InChI=1S/C10H14N2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H3,11,12)

InChI Key

BCJLECYTCRZSFA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CC(=N)N

Canonical SMILES

CCC1=CC=C(C=C1)CC(=N)N

Origin of Product

United States

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